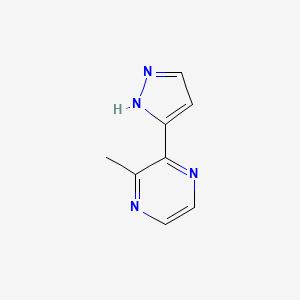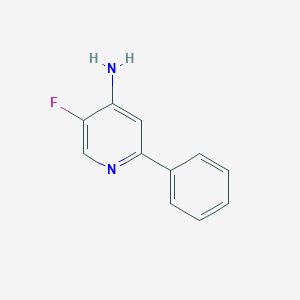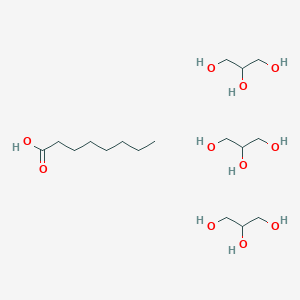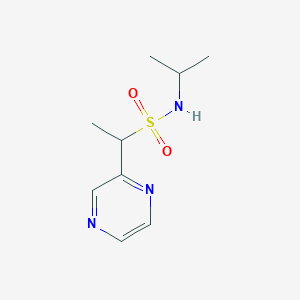
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the pyrazine ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with sulfonamide precursors. One common method is the reaction of pyrazine-2-carboxylic acid with isopropylamine to form the corresponding amide, followed by sulfonation using chlorosulfonic acid. The reaction conditions usually involve:
Temperature: Moderate temperatures (50-70°C)
Solvent: Anhydrous solvents such as dichloromethane or chloroform
Catalysts: Acid catalysts like sulfuric acid or Lewis acids
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazine ring.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
- N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine
- (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide
Uniqueness
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide is unique due to its specific combination of the pyrazine ring and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-propan-2-yl-1-pyrazin-2-ylethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(2)12-15(13,14)8(3)9-6-10-4-5-11-9/h4-8,12H,1-3H3 |
InChI Key |
LLNYZSQYHCHMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C(C)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


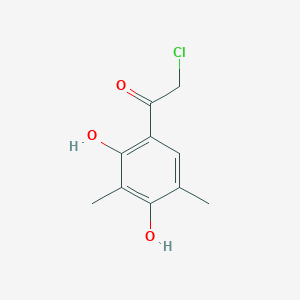
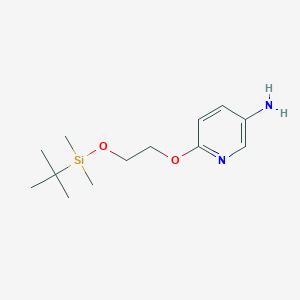
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)

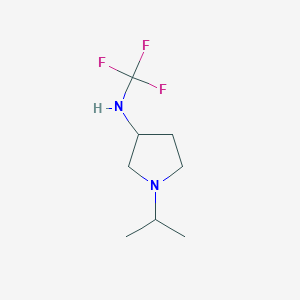

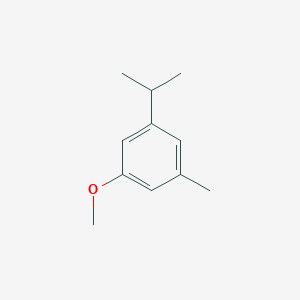
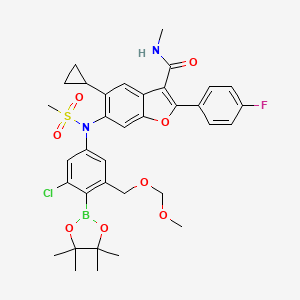

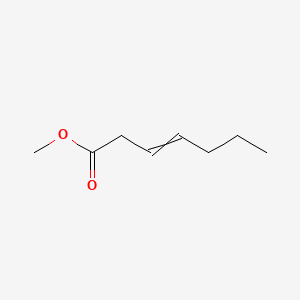
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
